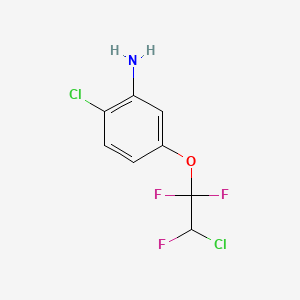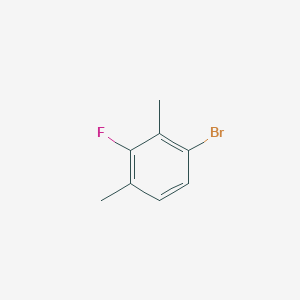![molecular formula C10H14BNO2 B6343626 4-[(1-Azetidinyl)methyl]phenylboronic Acid CAS No. 2246662-21-3](/img/structure/B6343626.png)
4-[(1-Azetidinyl)methyl]phenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Azetidinyl)methyl]phenylboronic acid is an organoboron compound with the molecular formula C10H14BNO2. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an azetidinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Azetidinyl)methyl]phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with azetidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Azetidinyl)methyl]phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives under specific conditions.
Substitution: The azetidinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used in coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and other bases are used to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents are used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted phenylboronic acids, phenol derivatives, and other complex organic molecules .
Scientific Research Applications
4-[(1-Azetidinyl)methyl]phenylboronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(1-Azetidinyl)methyl]phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological and chemical activities . The azetidinyl group may also contribute to its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the azetidinylmethyl group and has different reactivity and applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the azetidinylmethyl group, leading to different chemical properties.
4-(Trifluoromethyl)phenylboronic Acid: The trifluoromethyl group imparts unique electronic properties compared to the azetidinylmethyl group.
Uniqueness
4-[(1-Azetidinyl)methyl]phenylboronic acid is unique due to the presence of the azetidinylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other boronic acids may not be suitable .
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5,13-14H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFWTSCEOVQCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


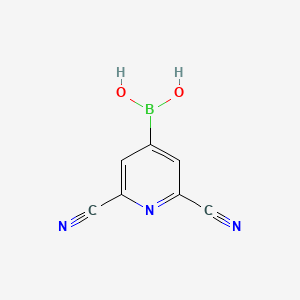
![(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6343562.png)


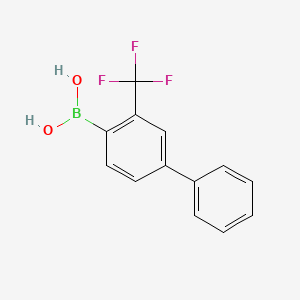
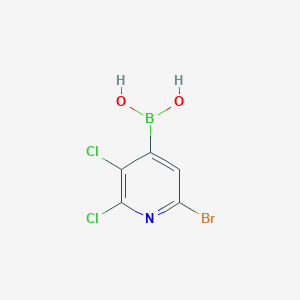
![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)


